molecular formula C6H3BrF3N B1280465 3-Bromo-2-(trifluoromethyl)pyridine CAS No. 590371-58-7

3-Bromo-2-(trifluoromethyl)pyridine

Cat. No.: B1280465
CAS No.: 590371-58-7
M. Wt: 225.99 g/mol
InChI Key: SMZAZDGFGOHROS-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. Its molecular formula is C₆H₃BrF₃N, with a molecular weight of 242.0 g/mol (estimated). The compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2-(trifluoromethyl)pyridine features a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H3BrF3NC_6H_3BrF_3N, with a molecular weight of approximately 225.99 g/mol. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its reactivity and biological activity, making it an attractive building block for various applications.

Case Studies in Drug Development

  • Anticonvulsant Agents : Research has indicated that pyridine derivatives with trifluoromethyl groups can exhibit anticonvulsant properties. For instance, a study published in the European Journal of Medicinal Chemistry explored the synthesis of such compounds, highlighting their potential as therapeutic agents against epilepsy.
  • Cancer Therapeutics : Compounds featuring bromine and trifluoromethyl substituents have been investigated for their efficacy in targeting cancer pathways, suggesting that this compound could serve as a precursor for developing novel anticancer drugs.

Material Science

The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science.

Potential Applications

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance.
  • Electronic Materials : Its unique electronic characteristics can be exploited in the development of advanced electronic materials, such as organic semiconductors.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules.

Reactivity and Synthesis

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives. Common nucleophiles include amines and thiols, which can yield aminopyridine derivatives.
  • Oxidation Reactions : The compound can participate in oxidation reactions to form pyridine N-oxides, expanding its utility in synthetic pathways.

Biological Studies

The lipophilicity conferred by the trifluoromethyl group enhances membrane permeability, facilitating interactions with biological targets.

Biological Interaction Studies

  • Studies indicate potential interactions with enzymes and receptors, suggesting that this compound could modulate biological pathways effectively. However, further detailed mechanistic studies are required to elucidate these interactions fully.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Features:

  • Substituents : Bromine (C-3) and trifluoromethyl (C-2).
  • Applications : Intermediate in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic substitutions .

Comparison with Similar Pyridine Derivatives

Structural Analogs with Halogen and Trifluoromethyl Substitutions

Below is a comparative analysis of 3-Bromo-2-(trifluoromethyl)pyridine with its closest analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Differences
This compound C₆H₃BrF₃N 242.0 C-3 Br, C-2 CF₃ Not explicitly listed Reference compound
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 C-3 Br, C-2 Cl, C-6 CF₃ 1159512-34-1 Additional Cl at C-6; higher molecular weight
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine C₆H₂BrF₄N 259.99 C-3 Br, C-5 F, C-2 CF₃ 1159512-36-3 Fluorine at C-5; altered electronic effects
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine C₇H₅BrF₃NO 256.02 C-3 Br, C-2 OCH₃, C-4 CF₃ 1211521-34-4 Methoxy group at C-2; increased steric hindrance
5-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N 242.0 C-5 Br, C-2 CF₃ 436799-32-5 Bromine shifted to C-5; reactivity differences in meta vs. para positions

Pharmaceutical Intermediates

  • Imidazo[1,2-a]pyridine Derivatives : 3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine (CAS 1160474-82-7) is a key intermediate in kinase inhibitors, highlighting the role of bromo-trifluoromethylpyridines in drug discovery .
  • Agrochemicals : Analogs like 3-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4) are used to synthesize pesticides due to their stability under environmental conditions .

Limitations and Challenges

  • Synthetic Complexity : Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent) or harsh conditions, as seen in the synthesis of 3-Bromo-2-difluoromethyl-6-(trifluoromethyl)pyridine (CAS 1805295-62-8) .
  • Regulatory Constraints : Brominated pyridines often fall under strict REACH regulations due to persistence in the environment .

Biological Activity

3-Bromo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrF3N, with a molecular weight of approximately 220.99 g/mol. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 2-position of the pyridine ring. These substituents significantly influence its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly enzymes and proteins involved in critical biochemical pathways:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting or activating their functions. This interaction may lead to alterations in gene expression and metabolic processes.
  • Cellular Modulation : Studies suggest that it may modulate cellular functions by influencing cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. A study highlighted its selective activity against Chlamydia trachomatis, suggesting that modifications in the structure enhance its efficacy against this pathogen without harming host cells. The presence of the trifluoromethyl group was particularly noted for contributing to this selectivity .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicated mild toxicity, which is a critical consideration for therapeutic applications. The compound demonstrated non-mutagenic properties in Drosophila melanogaster assays, further supporting its potential as a safe candidate for drug development .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AntimicrobialEffective against Chlamydia trachomatis
CytotoxicityMild toxicity towards mammalian cells
MutagenicityNon-mutagenic in Drosophila melanogaster
Enzyme InhibitionPotentially inhibits key enzymes involved in metabolism

Case Studies

  • Antichlamydial Activity : A series of derivatives based on pyridine structures were tested for their ability to inhibit Chlamydia trachomatis. Compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of this functional group in developing selective antimicrobial agents .
  • Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor for certain enzymes, leading to altered metabolic rates in treated cells.

Q & A

Q. Basic: What are the most effective synthetic routes for 3-Bromo-2-(trifluoromethyl)pyridine?

Answer:
The synthesis of this compound typically involves halogenation and functional group substitution. Key methodologies include:

  • Cross-Coupling Reactions : Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) can introduce trifluoromethyl groups. For example, Ni-based catalysts facilitate coupling with trifluoromethylating agents like CF3_3Cu .
  • Electrophilic Substitution : Bromination of 2-(trifluoromethyl)pyridine derivatives using Br2_2 or NBS (N-bromosuccinimide) under controlled conditions (e.g., 0–5°C in DCM) .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
Nickel-catalyzed coupling80°C, DMF, 12h72–78
Electrophilic brominationNBS, DCM, 0°C, 4h65–70

Q. Basic: How is this compound characterized spectroscopically?

Answer:
Critical techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, the trifluoromethyl group shows a singlet at ~−60 ppm in 19^19F NMR .
  • X-ray Crystallography : Resolves steric effects of the bulky trifluoromethyl and bromo groups, confirming bond angles and planarity .
  • IR Spectroscopy : C–Br and C–F stretches appear at 550–600 cm1^{-1} and 1100–1200 cm1^{-1}, respectively .

Q. Advanced: What mechanistic insights exist for reactions involving this compound?

Answer:
Reaction mechanisms often involve:

  • Radical Intermediates : Bromine acts as a leaving group in SN_NAr (nucleophilic aromatic substitution), forming a Meisenheimer complex stabilized by the electron-withdrawing trifluoromethyl group .
  • DFT Calculations : Studies using density functional theory (e.g., B3LYP/6-31G**) predict activation energies for substitution reactions, highlighting the role of electron-deficient pyridine rings in directing reactivity .

Q. Advanced: How can computational modeling optimize the design of derivatives?

Answer:

  • Electronic Structure Analysis : DFT calculations reveal the electron-withdrawing effect of the trifluoromethyl group lowers the LUMO energy, enhancing electrophilic substitution at the 3-position .
  • Docking Studies : Molecular dynamics simulations predict binding affinities of derivatives to biological targets (e.g., kinases), guiding drug design .

Table 2: Key Computational Parameters

ParameterValue (DFT)Relevance
LUMO Energy (eV)−2.1Predicts reactivity
HOMO–LUMO Gap (eV)4.8Indicates stability

Q. Advanced: What are the implications of conflicting melting point data in literature?

Answer:
Discrepancies in reported melting points (e.g., 32–36°C vs. 38°C) may arise from:

  • Purity Variations : Impurities like residual solvents lower observed melting points. HPLC or GC-MS is recommended for purity validation .
  • Polymorphism : Different crystalline forms can exhibit distinct thermal properties. X-ray powder diffraction (XRPD) resolves structural differences .

Q. Advanced: How does the compound’s stability affect experimental design?

Answer:

  • Light Sensitivity : The C–Br bond is prone to photolytic cleavage. Store in amber vials at −20°C .
  • Moisture Sensitivity : Hydrolysis of the trifluoromethyl group occurs in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Q. Advanced: What role does this compound play in medicinal chemistry?

Answer:

  • Anticancer Applications : Pyridine derivatives with trifluoromethyl and halogen groups show antitumor activity by inhibiting kinase pathways .
  • SAR Studies : Substitution at the 3-position enhances target selectivity. For example, replacing Br with NH2_2 improves solubility but reduces potency .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZAZDGFGOHROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463749
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-58-7
Record name 3-bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-2-(trifluoromethyl)pyridine
3-Bromo-2-(trifluoromethyl)pyridine
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3-Bromo-2-(trifluoromethyl)pyridine
3-Bromo-2-(trifluoromethyl)pyridine
3-Bromo-2-(trifluoromethyl)pyridine

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